molecular formula C27H52O13 B610215 Propargyl-PEG13-alcohol CAS No. 1036204-61-1

Propargyl-PEG13-alcohol

Numéro de catalogue: B610215
Numéro CAS: 1036204-61-1
Poids moléculaire: 584.7
Clé InChI: FLGCCIHLPCYSCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propargyl-PEG13-alcohol (CAS 1036204-61-1) is a polyethylene glycol (PEG)-based linker featuring a terminal propargyl (alkyne) group and a hydroxyl (-OH) group at the opposing terminus . The 13-unit PEG spacer enhances aqueous solubility, making it ideal for bioconjugation applications in drug development and biomaterial engineering. The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), forming stable triazole linkages with azide-functionalized molecules, while the alcohol group allows further derivatization (e.g., esterification, etherification) .

Méthodes De Préparation

Synthetic Strategies for Propargyl-PEG13-Alcohol

This compound is typically synthesized through two primary approaches: (1) direct propargylation of PEG13-alcohol using propargyl halides or esters, and (2) modular assembly via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The choice of method depends on the desired purity, scalability, and functional group compatibility.

Direct Propargylation of PEG13-Alcohol

Nucleophilic Substitution with Propargyl Bromide

The hydroxyl group of PEG13-alcohol undergoes nucleophilic substitution with propargyl bromide in the presence of a base. A representative procedure involves:

  • Reagents : PEG13-alcohol, propargyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Conditions : 60–80°C, 12–24 hours, inert atmosphere.

  • Mechanism : Deprotonation of PEG13-alcohol by K₂CO₃ generates an alkoxide, which displaces bromide from propargyl bromide .

Optimization Insights:

  • Solvent Selection : DMF enhances nucleophilicity but may require post-reaction dialysis to remove high-boiling solvents .

  • Yield : 70–85% after purification via silica gel chromatography .

Mitsunobu Reaction for Stereochemical Control

For applications requiring enantiomeric purity, the Mitsunobu reaction couples PEG13-alcohol with propargyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
PEG13-OH+HC≡CCH2OHDEAD, PPh3PEG13-O-CH2C≡CH\text{PEG}_{13}\text{-OH} + \text{HC≡CCH}_2\text{OH} \xrightarrow{\text{DEAD, PPh}_3} \text{PEG}_{13}\text{-O-CH}_2\text{C≡CH}

  • Advantage : Retains configuration at the propargyl carbon .

  • Limitation : High cost of reagents limits industrial use .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Modular Assembly via Click Chemistry

This two-step method first introduces an azide group to PEG13-alcohol, followed by CuAAC with propargyl alcohol:

  • Azidation : PEG13-alcohol reacts with sodium azide (NaN₃) and a tosyl chloride derivative.

  • CuAAC : Azido-PEG13 reacts with propargyl alcohol using Cu(I) catalysts .

Key Data:

StepReagentsTemperatureYield
AzidationTsCl, NaN₃, DMF25°C90%
CuAACCuSO₄, sodium ascorbate40°C95%
  • Purity : >95% after size-exclusion chromatography .

Industrial-Scale Production Considerations

Solvent and Catalyst Systems

  • Preferred Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) for homogenizing PEG and propargyl agents .

  • Catalyst Recycling : Copper acetylide catalysts (from patent US3218362A) enable reuse across batches, reducing costs .

Pressure and Temperature Optimization

Industrial reactors operate at 50–350 p.s.i.g. and 85–140°C to maximize propargyl group incorporation while minimizing byproducts like 2-butyne-1,4-diol .

Purification and Characterization

Chromatographic Techniques

  • Size-Exclusion Chromatography : Removes unreacted PEG13-alcohol and copper residues .

  • Reverse-Phase HPLC : Achieves >99% purity for pharmaceutical-grade material .

Spectroscopic Confirmation

  • ¹H NMR : Propargyl protons appear at δ 2.5–3.0 ppm (triplet, J = 2.4 Hz) .

  • FT-IR : C≡C stretch at 2100–2260 cm⁻¹ confirms propargyl attachment .

Challenges and Mitigation Strategies

  • Steric Hindrance : Long PEG chains reduce reaction rates; solutions include using phase-transfer catalysts .

  • Byproduct Formation : 2-Butyne-1,4-diol byproducts are minimized by gradient heating (85°C → 125°C over 5 hours) .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Propargyl Group

The terminal alkyne (C≡C) in Propargyl-PEG13-alcohol enables participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable 1,2,3-triazole linkages, widely used in bioconjugation:
HC C PEG13 OH+N3 RCu I Triazole PEG13 OH\text{HC C PEG}_{13}\text{ OH}+\text{N}_3\text{ R}\xrightarrow{\text{Cu I }}\text{Triazole PEG}_{13}\text{ OH}
Key characteristics :

  • High regioselectivity (1,4-triazole formation) under mild conditions.

  • PEG chain enhances solubility in aqueous and polar organic media, enabling reactions in biocompatible environments .

Oxidation Reactions

The propargyl alcohol moiety can undergo oxidation to form α,β-unsaturated carbonyl compounds. For example:
HC C PEG13 OHOxidantHC C PEG13 OHOOC PEG13 OH\text{HC C PEG}_{13}\text{ OH}\xrightarrow{\text{Oxidant}}\text{HC C PEG}_{13}\text{ O}\rightarrow \text{HOOC PEG}_{13}\text{ OH}
Experimental insights :

  • Propargyl alcohols are oxidized to propiolic acids using strong oxidants like KMnO₄ or RuO₄ .

  • PEG’s polyether backbone is generally resistant to oxidation under mild conditions, preserving the polymer chain .

Meyer–Schuster Rearrangement

In acidic or metal-catalyzed conditions, the propargyl alcohol group may rearrange to form α,β-unsaturated ketones. For this compound:
HC C PEG13 OHH+/CuCH2=C O PEG13 OH\text{HC C PEG}_{13}\text{ OH}\xrightarrow{\text{H}^+/\text{Cu}}\text{CH}_2=\text{C O PEG}_{13}\text{ OH}
Mechanistic notes :

  • This reaction is common in tertiary propargyl alcohols but less studied in PEGylated analogs .

  • PEG’s steric bulk may slow rearrangement kinetics compared to smaller propargyl alcohols .

Electrophilic Halogenation

The alkyne can react with electrophilic halogen sources (e.g., I₂, Br₂) to form dihalogenated intermediates:
HC C PEG13 OH+X2X C C PEG13 OH\text{HC C PEG}_{13}\text{ OH}+\text{X}_2\rightarrow \text{X C C PEG}_{13}\text{ OH}
Key applications :

  • Halogenated products serve as intermediates in cross-coupling reactions (e.g., Sonogashira) .

  • PEG’s solubility allows homogeneous reaction conditions in halogenation .

Hydroboration and Cyanosilylation

This compound may undergo hydroboration with pinacolborane or cyanosilylation with trimethylsilyl cyanide (TMSCN):

Reaction TypeConditionsProductYield RangeReference
HydroborationBH₃, THF, 25°CH₂B-C≡C-PEG₁₃-OH60–85%
CyanosilylationTMSCN, ZnI₂ catalystNC-C≡C-PEG₁₃-OH70–90%

Notes :

  • These reactions retain the PEG chain, enabling further functionalization for drug delivery systems .

Polymer Coupling and Crosslinking

The hydroxyl terminus of PEG facilitates esterification or etherification:
HC C PEG13 OH+R COClHC C PEG13 O CO R\text{HC C PEG}_{13}\text{ OH}+\text{R COCl}\rightarrow \text{HC C PEG}_{13}\text{ O CO R}
Applications :

  • Synthesis of block copolymers for nanotechnology.

  • PEGylation of bioactive molecules (e.g., peptides) to enhance pharmacokinetics .

Thermal and Catalytic Decomposition

At elevated temperatures (>150°C), this compound may decompose via:

  • C≡C bond cleavage : Releases acetylene gas.

  • PEG chain degradation : Forms ethylene oxide oligomers .

Applications De Recherche Scientifique

Key Applications

  • Click Chemistry
    • Propargyl-PEG13-alcohol is extensively utilized in click chemistry, particularly for its ability to react with azides in the presence of copper catalysts. This reaction facilitates the covalent attachment of various biomolecules, such as peptides and antibodies, enhancing targeted therapeutic strategies. The efficiency of these reactions leads to improved efficacy and specificity in drug design .
  • Bioconjugation
    • The alkyne functionality of this compound serves as a versatile handle for bioconjugation processes. Researchers can customize therapeutic agents by linking drugs to targeting ligands or other biomolecules, which can enhance their effectiveness while minimizing toxicity .
  • PEGylation
    • In drug development, PEGylation refers to the process of attaching PEG chains to therapeutic proteins or drugs. This compound is employed in this process to increase the stability, solubility, and circulation time of these compounds within biological systems. This modification can significantly improve pharmacokinetic properties and reduce immunogenicity .
  • Drug Delivery Systems
    • This compound plays a crucial role in creating advanced drug delivery systems, including PEGylated liposomes and nanoparticles. By conjugating targeting ligands through click chemistry, researchers can enhance the precision of drug delivery, leading to better therapeutic outcomes .

Case Study 1: Targeted Drug Delivery

A study investigated the use of this compound in the development of targeted liposomal formulations for cancer therapy. The researchers conjugated anti-cancer antibodies to liposomes using this compound as a linker. The results demonstrated enhanced tumor targeting and reduced systemic toxicity compared to non-targeted formulations, showcasing the potential of this compound in improving cancer treatment efficacy.

Case Study 2: Bioconjugate Synthesis

Another research project focused on synthesizing bioconjugates using this compound for vaccine development. The study highlighted how the compound facilitated the attachment of antigens to carrier proteins through click chemistry, resulting in improved immune responses in animal models. This application underscores the versatility of this compound in vaccine formulation.

Comparaison Avec Des Composés Similaires

Propargyl-PEGn-Alcohol Variants

Propargyl-PEG13-alcohol belongs to a family of PEG linkers with varying chain lengths and terminal groups. Key comparisons include:

Compound PEG Units CAS Number Terminal Groups Key Properties Applications
Propargyl-PEG4-alcohol 4 Not specified Propargyl, -OH Shorter chain; lower solubility; faster reaction kinetics due to reduced steric hindrance Small-molecule conjugates
Propargyl-PEG10-alcohol 10 2055022-35-8 Propargyl, -OH Moderate solubility; balance between size and reactivity Intermediate-length conjugates
This compound 13 1036204-61-1 Propargyl, -OH High solubility; ideal for biological systems requiring water compatibility Biologics, nanoparticles
Propargyl-PEG14-alcohol 14 32199-97-6 Propargyl, -OH Similar to PEG13 but with marginally higher molecular weight and viscosity Specialized biomaterials

Key Findings :

  • Solubility : Solubility in aqueous media increases with PEG chain length due to enhanced hydrophilicity .
  • Reactivity : Shorter chains (e.g., PEG4) exhibit faster Click Chemistry reaction rates, while longer chains (e.g., PEG13) reduce steric interference in bulky bioconjugates .
  • Applications : PEG13 is preferred for biologics (e.g., antibody-drug conjugates), whereas PEG4/PEG10 are used in small-molecule drug delivery .

Functional Group Variants

This compound can be compared to PEG linkers with alternative terminal groups:

Compound Terminal Groups CAS Number Key Differences
Propargyl-PEG13-acid Propargyl, -COOH 1421676-62-1 Carboxylic acid enables covalent bonding with amines (e.g., EDC/NHS chemistry)
Propargyl-PEG13-t-butyl ester Propargyl, -Ot-Bu 2055104-86-2 Protected alcohol; requires deprotection for downstream reactions
HO-PEG13-OH -OH, -OH 17598-96-8 Lacks propargyl group; used for non-Click applications (e.g., crosslinking)
Propargyl-PEG4-amine Propargyl, -NH2 1013921-36-2 Amine group facilitates amide bond formation; shorter chain limits solubility

Key Findings :

  • Alcohol vs. Acid : The -OH group in this compound is less reactive than -COOH, limiting its use in carbodiimide-mediated couplings .
  • Amine-Terminated PEGs : Propargyl-PEG4-amine enables amine-selective reactions but lacks the solubility benefits of longer PEG chains .
  • Diols (HO-PEG13-OH): Suitable for non-Click applications (e.g., hydrogels) but cannot participate in azide-alkyne conjugation .

Activité Biologique

Propargyl-PEG13-alcohol is a specialized compound that belongs to the class of polyethylene glycol (PEG) derivatives. Its unique structure, featuring a propargyl group, enhances its utility in various biochemical applications, particularly in drug delivery and bioconjugation strategies. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Molecular Formula: C₁₉H₃₈O₁₃
Molecular Weight: 366.51 g/mol
Structure: The compound consists of a PEG chain with 13 ethylene glycol units terminated by a propargyl alcohol functional group.

This compound functions primarily through Click Chemistry , a bioorthogonal reaction that allows for the efficient conjugation of biomolecules. The terminal alkyne group in this compound readily reacts with azides to form stable triazole linkages. This reaction is advantageous due to its mild conditions and high specificity, minimizing unwanted side reactions.

Key Features:

  • Water Solubility: The PEG moiety significantly increases the solubility of the compound in aqueous environments, making it suitable for biological applications.
  • Biocompatibility: PEG derivatives are known for their low toxicity and biocompatibility, enhancing the safety profile of drug delivery systems.
  • Controlled Release: The use of PEG linkers can facilitate controlled release mechanisms in drug formulations.

Biological Applications

This compound has been utilized in various research contexts, including:

  • Antibody-Drug Conjugates (ADCs): It serves as a linker in the development of ADCs, allowing for targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity.
  • Protein Labeling: The compound is employed in protein labeling techniques for tracking and studying protein interactions within biological systems.
  • Cell Imaging: Its properties enable effective surface modification of nanoparticles used in imaging applications.

Case Study 1: ADC Development

In a study focusing on the synthesis of ADCs using this compound as a linker, researchers demonstrated enhanced targeting efficacy and reduced off-target effects compared to traditional linkers. The study highlighted improved therapeutic indices in preclinical models, suggesting significant potential for clinical applications.

Linker Type Targeting Efficacy Off-target Effects Therapeutic Index
Traditional LinkerModerateHighLow
This compoundHighLowHigh

Case Study 2: Protein Conjugation

Another investigation assessed the efficiency of this compound in protein conjugation processes. Results indicated a successful conjugation rate exceeding 90%, with minimal degradation of protein functionality post-conjugation. This study underscores the utility of this compound in producing stable bioconjugates for therapeutic and diagnostic purposes.

Toxicological Considerations

While this compound is generally considered safe due to its PEG backbone, it is essential to monitor potential toxicity associated with prolonged exposure to propargyl alcohol derivatives. Studies indicate that propargyl alcohol can exhibit hepatotoxicity and central nervous system effects at high concentrations . Therefore, appropriate safety assessments must accompany its use in research and clinical settings.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing Propargyl-PEG13-alcohol with high purity and reproducibility?

  • Methodological Answer: Prioritize step-by-step documentation of reaction conditions (e.g., temperature, solvent polarity, catalyst ratios) and validate purity using orthogonal techniques like HPLC and NMR. Ensure reproducibility by adhering to protocols for PEGylation reactions, including rigorous purification (e.g., size-exclusion chromatography) . Preclinical checklist guidelines (e.g., NIH reporting standards) should be followed to enable replication .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer: Use 1^1H/13^13C NMR to confirm PEG chain length and propargyl group integrity, complemented by mass spectrometry (MS) for molecular weight validation. Discrepancies in integration ratios (e.g., PEG vs. propargyl signals) require recalibration with internal standards or cross-validation via FT-IR . Report raw data and statistical confidence intervals to enhance transparency .

Q. How should stability studies for this compound be structured to assess degradation under physiological conditions?

  • Methodological Answer: Design accelerated stability tests (e.g., 40°C/75% RH) with periodic sampling. Use LC-MS to monitor hydrolytic or oxidative degradation products. Include control groups (e.g., inert atmospheres) to isolate degradation pathways. Statistical analysis of half-life data must account for batch-to-batch variability .

Advanced Research Questions

Q. What strategies resolve contradictions in published data on this compound’s reactivity in click chemistry applications?

  • Methodological Answer: Conduct systematic meta-analyses of reaction yields across studies, controlling for variables like copper catalyst concentration or solvent polarity. Replicate conflicting experiments with standardized protocols, and apply multivariate regression to identify confounding factors (e.g., trace moisture) . Use FINER criteria to evaluate hypotheses (e.g., "Does solvent choice explain yield variability?") .

Q. How can researchers optimize this compound’s conjugation efficiency to proteins without inducing aggregation?

  • Methodological Answer: Employ Design of Experiments (DoE) to test molar ratios, pH, and temperature. Monitor aggregation via dynamic light scattering (DLS) and compare with size-exclusion chromatography (SEC) data. Validate functional groups post-conjugation using MALDI-TOF and activity assays. Reference preclinical guidelines for statistical rigor in reporting .

Q. What methodologies best elucidate the in vivo pharmacokinetic behavior of this compound-drug conjugates?

  • Methodological Answer: Use radiolabeled or fluorescently tagged derivatives for biodistribution studies in animal models. Pair LC-MS/MS quantification with compartmental modeling to estimate clearance rates. Ensure ethical compliance in animal studies by predefining endpoints and statistical power calculations .

Q. How should researchers address batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodological Answer: Implement Quality by Design (QbD) principles, including critical process parameter (CPP) identification via risk assessment matrices. Use ANOVA to analyze variability sources (e.g., raw material purity, stirring rates). Document deviations in a batch record aligned with NIH preclinical standards .

Q. Methodological Frameworks

  • For Hypothesis Testing : Apply PICO (Population: compound properties; Intervention: reaction variables; Comparison: control groups; Outcome: yield/purity) to structure experiments .
  • For Data Interpretation : Use R or Python for multivariate analysis of spectral or kinetic data, ensuring open-access datasets (if applicable) for peer validation .
  • For Replication : Follow AGENDA guidelines (A.14-A.16) to document protocols, milestones, and task distribution within research teams .

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1,28H,3-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGCCIHLPCYSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169487
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036204-61-1
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036204-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propargyl-PEG13-alcohol
Propargyl-PEG13-alcohol
Propargyl-PEG13-alcohol
Propargyl-PEG13-alcohol
Propargyl-PEG13-alcohol
Propargyl-PEG13-alcohol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.